1-Benzyl-4-methylpyrrolidin-3-ol
Overview
Description
1-Benzyl-4-methylpyrrolidin-3-ol is an organic compound with the molecular formula C12H17NO It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-methylpyrrolidin-3-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with the CCR5 receptor, acting as an antagonist This means it binds to the receptor and blocks its function
Biochemical Pathways
The compound’s antagonistic action on the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking this receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection.
Result of Action
By acting as a CCR5 antagonist, this compound can potentially inhibit the entry of HIV-1 into cells . This could result in a decrease in the progression of HIV-1 infection.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylpyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with formaldehyde and a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 1-benzyl-4-methylpyrrolidin-3-one. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: 1-Benzyl-4-methylpyrrolidin-3-one.
Reduction: 1-Benzyl-4-methylpyrrolidin-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-4-methylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Comparison with Similar Compounds
1-Benzyl-4-methylpyrrolidin-3-ol can be compared with other similar compounds, such as:
1-Benzylpyrrolidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
4-Methylpyrrolidin-3-ol: Lacks the benzyl group, affecting its hydrophobic interactions and overall properties.
1-Benzyl-3-methylpyrrolidin-3-ol: Similar structure but with different substitution patterns, leading to variations in activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1-benzyl-4-methylpyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDFIGIMQABQLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579830 | |
Record name | 1-Benzyl-4-methylpyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143728-93-2 | |
Record name | 1-Benzyl-4-methylpyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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